![molecular formula C17H22N2O2 B2366220 7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one CAS No. 899395-08-5](/img/structure/B2366220.png)
7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
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Overview
Description
“7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods of coumarin systems have been carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .Scientific Research Applications
Catalytic Applications
Silica-bonded N-propylpiperazine sodium n-propionate (SBPPSP) was utilized as an efficient solid base catalyst for synthesizing a series of 4H-benzo[b]pyran derivatives, showcasing its potential in the preparation of 3,4-dihydropyrano[c]chromenes, 2-amino-4H-pyrans, 1,4-dihydropyrano[2,3-c]pyrazoles, and 2-amino-4H-benzo[e]-chromenes. This highlights the compound's role in facilitating condensation reactions for creating complex organic structures (Niknam, Borazjani, Rashidian, & Jamali, 2013).
Synthesis and Biological Screening
Research has focused on synthesizing derivatives of 7-Hydroxy-4-methyl-2H-chromen-2-one and 7-Hydroxy-4,5-Dimethyl-2H-chromen-2-one for biological screening. These compounds demonstrated significant cytotoxic and bactericidal activities, indicating the chemical's potential as a basis for developing new therapeutic agents (Khan, Saify, Begum, Noor, Muhammad Zarrar Khan, Hayat, Choudhary, Perveen, Atta-ur-rahman, & Zia-ullah, 2003).
Antimicrobial Activity and Molecular Modeling
A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one compounds were synthesized and demonstrated significant antimicrobial activity. This study not only confirms the compound's role in developing new antimicrobials but also utilizes molecular modeling to understand their interaction with bacterial and fungal targets (Mandala, Valeru, Pochampalli, Vankadari, Tigulla, Gatla, & Thampu, 2013).
Anticholinesterase Activity
Research on the synthesis of 3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones explored their potential as inhibitors against butyrylcholinesterase. This suggests applications in treating diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters (Filippova, Chernov, Shutov, & Yakovlev, 2019).
Structural and Spectroscopy Studies
The study of 4,7-Dimethyl-2H-chromen-2-one and its sulfur analogue involved comprehensive spectroscopic characterization and crystal structure analysis. These insights contribute to understanding the molecular properties influencing material design and pharmaceutical applications (Delgado Espinosa, Saeed, Mahmood, Echeverría, Piro, & Erben, 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imatinib, have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and differentiation .
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting cell proliferation and differentiation .
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways involved in cell growth and differentiation .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to the suppression of cell proliferation and induction of cell differentiation .
properties
IUPAC Name |
7,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-4-5-15-14(10-16(20)21-17(15)13(12)2)11-19-8-6-18(3)7-9-19/h4-5,10H,6-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYRCQRCLRJFSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
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